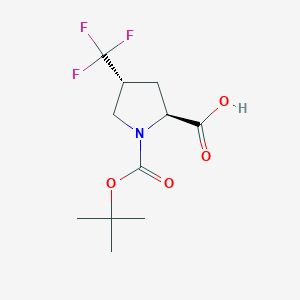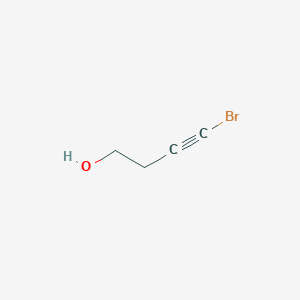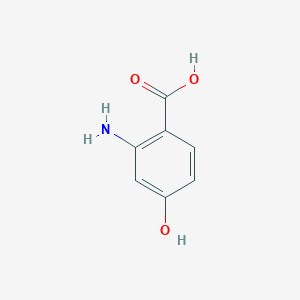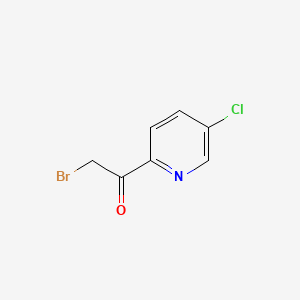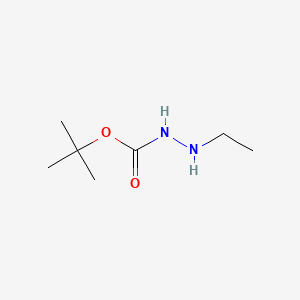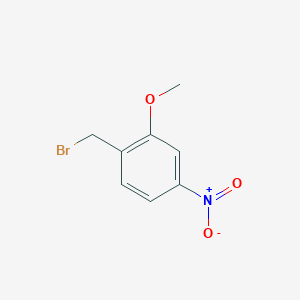
1-(Bromomethyl)-2-methoxy-4-nitrobenzene
Übersicht
Beschreibung
1-(Bromomethyl)-2-methoxy-4-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, a methoxy group at the second position, and a nitro group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-nitrotoluene. The reaction typically proceeds as follows:
Starting Material: 2-methoxy-4-nitrotoluene
Reagent: Bromine (Br2)
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
The bromination of 2-methoxy-4-nitrotoluene results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2)
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Reduction
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst, or iron (Fe) with hydrochloric acid (HCl)
Conditions: Reduction reactions are usually performed under atmospheric or slightly elevated pressure and at room temperature or slightly elevated temperatures.
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Oxidation reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azide, cyanide, or thiourea derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-methoxy-4-nitrobenzene.
Oxidation: Formation of 1-(Bromomethyl)-2-carboxy-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-methoxy-4-nitrobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-methoxy-4-nitrobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity may differ due to the different leaving group properties.
1-(Bromomethyl)-2-methoxy-4-aminobenzene: Similar structure but with an amino group instead of a nitro group. The compound may exhibit different reactivity and applications due to the presence of the amino group.
1-(Bromomethyl)-2-methoxy-4-carboxybenzene: Similar structure but with a carboxy group instead of a nitro group. The compound may have different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWRBIMELKBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459140 | |
| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-16-5 | |
| Record name | 2-METHOXY-4-NITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


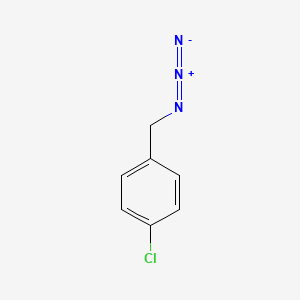
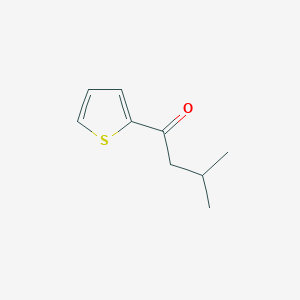

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

